molecular formula C19H15ClN2O B8605005 4-(2-Chloro-9H-xanthen-9-ylidene)piperidine-1-carbonitrile CAS No. 60086-33-1

4-(2-Chloro-9H-xanthen-9-ylidene)piperidine-1-carbonitrile

Cat. No. B8605005
CAS RN: 60086-33-1
M. Wt: 322.8 g/mol
InChI Key: VPXXCGKDFKRSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-9H-xanthen-9-ylidene)piperidine-1-carbonitrile is a useful research compound. Its molecular formula is C19H15ClN2O and its molecular weight is 322.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-9H-xanthen-9-ylidene)piperidine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-9H-xanthen-9-ylidene)piperidine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60086-33-1

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

4-(2-chloroxanthen-9-ylidene)piperidine-1-carbonitrile

InChI

InChI=1S/C19H15ClN2O/c20-14-5-6-18-16(11-14)19(13-7-9-22(12-21)10-8-13)15-3-1-2-4-17(15)23-18/h1-6,11H,7-10H2

InChI Key

VPXXCGKDFKRSQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (14.1 g., 0.133 mol) in benzene (200 ml) at 35° C. is treated with a solution of 4-(2-chloro-9-xanthenylidene)-1-methylpiperidine (31.2 g., 0.10 mol) in benzene (250 ml.) over 15 minutes. The solution is heated to 55° C. for four hours. The solvent is evaporated and the residue is recrystallized from ethanol to give 4-(2-chloro-9-xanthenylidene)-1-cyanopiperidine, m.p. 148°-150° C. A solution of the latter (27.2 g., 0.084 mol) in glacial acetic acid (450 ml.), water (250 ml.) and concentrated hydrochloric acid is refluxed for 18 hours, and the major portion of the solvent is evaporated. The residue is basified and extracted with ethylacetate. The extracts are washed with water and the solvent evaporated. The residue is triturated with ethanol, filtered and the filtrate is evaporated to leave 4-(2-chloro-9-xanthenylidene)piperidine. The free base is dissolved in acetonitrile and treated with one equivalent of methanesulfonic acid to yield 4-(2-chloro-9-xanthenylidene)piperidine methanesulfonate, m.p. 256°-260° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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